![molecular formula C14H19NO B11886493 1-Oxa-4-azaspiro[4.5]decane, 2-phenyl- CAS No. 78558-40-4](/img/structure/B11886493.png)
1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-4-azaspiro[4.5]decane, 2-phenyl- is a spirocyclic compound characterized by a unique structure that includes an oxazolidine ring fused to a cyclohexane ring. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4-azaspiro[4.5]decane, 2-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-aminophenol with α-glycolic acid or lactic acid, followed by metal-catalyzed oxidative cyclization . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxa-4-azaspiro[4.5]decane, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like PhI(OAc)2.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazolidine ring can be opened or modified.
Common Reagents and Conditions
Oxidizing Agents: PhI(OAc)2, bis(trifluoroacetoxy)iodobenzene.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of spirocyclic diones, while reduction can yield various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxa-4-azaspiro[4.5]decane, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 1-Oxa-4-azaspiro[4.5]decane, 2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes . The compound’s structure allows it to bind effectively to its targets, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and use as a scaffold in drug design.
2-Azaspiro[4.4]nonane: Explored for its anticonvulsant properties.
Uniqueness
1-Oxa-4-azaspiro[4.5]decane, 2-phenyl- stands out due to its unique spirocyclic structure, which imparts stability and reactivity. Its diverse applications in medicinal chemistry and organic synthesis make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
78558-40-4 |
---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
2-phenyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H19NO/c1-3-7-12(8-4-1)13-11-15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
InChI-Schlüssel |
LERXFNHFZBNDFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)NCC(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.